molecular formula C8H16ClN3O2S B1388929 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride CAS No. 1396964-67-2

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride

Cat. No.: B1388929
CAS No.: 1396964-67-2
M. Wt: 253.75 g/mol
InChI Key: AOEROCMNNBHZPD-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield. For example, a one-pot metal and acid-free synthesis of imidazole derivatives has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by the addition of an aldehyde and ammonium acetate .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Metronidazole: A bactericidal agent with an imidazole core.

    Omeprazole: An antiulcer drug featuring an imidazole ring.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S.ClH/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8;/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEROCMNNBHZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
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2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Reactant of Route 3
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2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Reactant of Route 4
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2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Reactant of Route 5
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Reactant of Route 6
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride

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